3-(3-Hydroxyphenyl)propanal
Overview
Description
“3-(3-Hydroxyphenyl)propanal” is a chemical compound with the molecular formula C9H10O21. It is a member of phenols2.
Synthesis Analysis
An improved method to synthesize this compound has been reported. The modified protocol is based on an indium-mediated sonochemical Reformatsky reaction3. This synthesis is a simple two-step route as opposed to a complex four-step route previously reported in the literature3.Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxyphenyl)propanal” can be represented by the InChI code: InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9 (11)6-4-8/h3-7,11H,1-2H2
2. The molecular weight is 150.17 g/mol2.
Chemical Reactions Analysis
The chemical reactions involving “3-(3-Hydroxyphenyl)propanal” are not well-studied. However, it is known that it can be synthesized via an indium-mediated sonochemical Reformatsky reaction3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Hydroxyphenyl)propanal” include a molecular weight of 150.17 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 24. The exact mass is 150.068079557 g/mol and the monoisotopic mass is 150.068079557 g/mol4. The topological polar surface area is 37.3 Ų4.Scientific Research Applications
Pharmacokinetic Studies
3-(3-Hydroxyphenyl)propanal, in its derivative form 3-Fluorophenmetrazine (3-FPM), has been studied for its pharmacokinetic properties. A study by Grumann et al. (2019) developed a method for detecting 3-FPM in biological samples, contributing to forensic and clinical case interpretations (Grumann et al., 2019).
Antiproliferative Activity in Cancer Research
Xinhua Ma et al. (2017) explored compounds related to 3-(3-Hydroxyphenyl)propanal, such as neolignans from Daphniphyllum macropodum Miq, for their antiproliferative activity on human cancer cell lines, suggesting potential applications in cancer research (Ma et al., 2017).
Bionanocomposites Development
Research by Totaro et al. (2017) used a derivative, 3-(4-Hydroxyphenyl)propionic acid, in the development of PBS bionanocomposites, indicating applications in green materials and biodegradability studies (Totaro et al., 2017).
Enhancing Reactivity of Organic Molecules
A study by Trejo-Machin et al. (2017) explored the use of 3-(4-Hydroxyphenyl)propanoic acid as a renewable building block to enhance the reactivity of molecules for benzoxazine ring formation, demonstrating its potential in material science (Trejo-Machin et al., 2017).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) investigated compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which are intermediates of biologically active compounds, for their antimicrobial and antiradical activities, hinting at potential applications in medical and pharmaceutical fields (Čižmáriková et al., 2020).
Intramolecular Aromatic Oxidation
Drutu et al. (2002) studied the intramolecular aromatic oxidation of 3-(2-hydroxyphenyl)-propionic acids, contributing to the understanding of novel reaction combinations and diastereoselectivity in organic chemistry (Drutu et al., 2002).
Safety And Hazards
The safety and hazards associated with “3-(3-Hydroxyphenyl)propanal” are not well-documented. It is recommended to handle this compound with appropriate safety measures, including wearing suitable protective clothing and avoiding contact with skin and eyes5.
Future Directions
The future directions for the study of “3-(3-Hydroxyphenyl)propanal” could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. It would also be beneficial to conduct more research on its safety and hazards to ensure safe handling and use63.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-(3-hydroxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5-7,11H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQRNDIFPLIQBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566699 | |
Record name | 3-(3-Hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxyphenyl)propanal | |
CAS RN |
26172-10-1 | |
Record name | 3-(3-Hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80566699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.